dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a dithiole ring, and various functional groups
Preparation Methods
One common synthetic route involves the use of a nickel-catalyzed three-component reaction, which offers simplicity of operation and broad substrate applicability . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using environmentally benign solvents and catalysts.
Chemical Reactions Analysis
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline and dithiole rings, leading to different structural analogs.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and dithiole rings can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s structural analogs .
Comparison with Similar Compounds
Similar compounds to DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole-containing compounds. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example, quinoline derivatives like 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide have different substituents that affect their biological activity and chemical properties .
By understanding the unique features and applications of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C27H24ClNO6S3 |
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Molecular Weight |
590.1 g/mol |
IUPAC Name |
dimethyl 2-[1-(2-chlorobenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24ClNO6S3/c1-6-35-14-11-12-18-16(13-14)19(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(18)23(30)15-9-7-8-10-17(15)28/h7-13H,6H2,1-5H3 |
InChI Key |
JLUZMUPBASZLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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